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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)benzonitrile

Cat. No.: B1270419 Get Quote

The 4-(4-fluorophenoxy)benzonitrile scaffold serves as a versatile building block in medicinal

chemistry, leading to the development of a diverse range of biologically active compounds.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various analogs derived from or related to this core structure, targeting different biological

pathways. The information is tailored for researchers, scientists, and drug development

professionals, with a focus on quantitative data, experimental methodologies, and visual

representations of key concepts.

Analogs as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several series of

compounds incorporating a fluorophenoxy moiety have been investigated for their potential to

inhibit c-Met, demonstrating that this functional group can be beneficial for potent activity.

N-[4-(2-fluorophenoxy)pyridin-2-
yl]cyclopropanecarboxamide Derivatives
A series of novel 4-phenoxypyridine derivatives were synthesized and evaluated for their in

vitro inhibitory activities against c-Met kinase.[2] The study identified compound 26a as a

particularly potent inhibitor.

Key Findings:
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The presence of a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker

was found to be preferable for activity.[2]

Electron-withdrawing groups on the terminal phenyl ring, such as the fluorine atom, were

shown to be beneficial for improving antitumor activities.[2]

Quantitative Data:

Compound
c-Met IC50
(μM)

A549 IC50 (μM) H460 IC50 (μM)
HT-29 IC50
(μM)

26a 0.016 1.59 0.72 0.56

Experimental Protocol:

In vitro c-Met Kinase Assay: The inhibitory activities against c-Met kinase were not detailed in

the provided information.

In vitro Cytotoxicity Assay: The cytotoxic activities against A549, H460, and HT-29 cancer

cell lines were evaluated, though the specific assay protocol (e.g., MTT, XTT) was not

specified.[2]

4-(2-fluorophenoxy)quinoline Derivatives
Two series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were designed and

synthesized as selective c-Met inhibitors.[3] Compound 16, bearing a 1H-imidazole-4-

carboxamido linker, emerged as a highly potent and selective inhibitor.

Key Findings:

The 1H-imidazole-4-carboxamido linker was demonstrated to be of great importance for the

antitumor activity.[3]

Compound 16 exhibited greater potency than the reference compound Foretinib against the

tested cell lines.[3]

Quantitative Data:
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Compound
c-Met Kinase
IC50 (nM)

HT-29 IC50
(μM)

MKN-45 IC50
(μM)

A549 IC50 (μM)

16 1.1 0.08 0.22 0.07

Foretinib -
0.25 (3.1x less

active)

0.31 (1.4x less

active)

0.15 (2.1x less

active)

Experimental Protocol:

In vitro Cytotoxicity Assay: The in vitro cytotoxic activity of the synthesized compounds was

evaluated against three human cancer cell lines (HT-29, MKN-45, and A549). The specific

details of the assay were not provided.[3]

In vitro c-Met Kinase Inhibitory Assay: Fifteen of the most potent compounds were further

tested for their inhibitory activity against c-Met kinase. The protocol for this assay was not

described.[3]

Molecular Docking: Molecular docking studies were performed to understand the binding

mode of the compounds with the c-Met kinase domain.[3]

Analogs as Serotonin Reuptake Inhibitors (SSRIs)
The 4-fluorophenyl group is a common feature in many selective serotonin reuptake inhibitors

(SSRIs), including the well-known antidepressant, citalopram.

2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines
Modeled after fluoxetine, three new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives

were synthesized and evaluated as potential SSRIs.[4] While these compounds did bind to the

serotonin reuptake transporter (SERT), they showed significantly lower potency compared to

typical SSRIs.[4]

Quantitative Data:
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Compound SERT IC50 (μM)

10 (HCl salt) 1.45

11 (HCl salt) 3.27

12 (HCl salt) 9.56

Experimental Protocol:

SERT Binding Assay: The affinity of the compounds for the serotonin reuptake transporter

(SERT) was determined, likely through a competitive radioligand binding assay, though the

specific details were not provided. The results indicate single-site binding.[4]

Citalopram Analogs
To further explore the SAR at SERT, a series of (±)-4- and 5-substituted citalopram analogs

were developed.[5] Citalopram itself is 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-

dihydroisobenzofuran-5-carbonitrile.

Key Findings:

Modifications at the 4- and 5-positions of the dihydroisobenzofuran ring were generally well-

tolerated for SERT binding.[5]

The 5-Bromo analog (5) was as active and more selective for SERT over the norepinephrine

transporter (NET) than citalopram.[5]

The enantioselectivity observed with citalopram (S > R) was retained in the synthesized

enantiomeric pairs of the analogs.[5]

Quantitative Data for Selected Analogs:
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Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)

Citalopram (1) 1.94 >3070 >10,000

5-Br analog (5) 1.04 >10,000 >10,000

5-I analog (21) 1.42 >10,000 >10,000

Experimental Protocol:

Monoamine Transporter Binding Assays: The binding affinities of the analogs for SERT, DAT,

and NET were evaluated in native rodent tissue, presumably using radioligand binding

assays.[5]

Analogs as Equilibrative Nucleoside Transporter
(ENT) Inhibitors
Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside salvage and for

regulating adenosine signaling.

FPMINT Analogs
A series of analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-

yl)-1,3,5-triazin-2-amine (FPMINT), a known ENT inhibitor, were screened to study their SAR.

[6]

Key Findings:

The presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring

was essential for inhibitory effects on both ENT1 and ENT2.[6]

Replacement of the naphthalene moiety with a benzene ring abolished the inhibitory effects.

[6]

Compound 3c was identified as the most potent inhibitor among the tested analogs.[6]

Quantitative Data:
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Compound ENT1 IC50 (μM) ENT2 IC50 (μM)

2b 12.68 2.95

3c 2.38 0.57

Experimental Protocol:

[3H]uridine Uptake Assay: The inhibitory activity of the analogs was assessed by measuring

the uptake of [3H]uridine in nucleoside transporter-deficient cells that were transfected with

cloned human ENT1 and ENT2.[6] The IC50 values were determined from dose-response

curves.[6]

Kinetic Analysis: For the most potent compound (3c), kinetic studies were performed to

determine the mechanism of inhibition by measuring the effect on the Vmax and Km of

[3H]uridine uptake.[6]
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Caption: General workflow for the synthesis and evaluation of novel chemical analogs.
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Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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